3-(Chloromethyl)-1-(4-methylphenyl)-1h-pyrazole
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Overview
Description
3-(Chloromethyl)-1-(4-methylphenyl)-1h-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by a chloromethyl group at position 3 and a 4-methylphenyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(4-methylphenyl)-1h-pyrazole typically involves the reaction of 4-methylphenylhydrazine with an appropriate chloromethyl ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-(4-methylphenyl)-1h-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. These reactions are often performed in acidic or basic aqueous solutions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are usually conducted in anhydrous solvents, such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups, such as azides, thiols, or amines.
Oxidation Reactions: Compounds with hydroxyl or carbonyl groups.
Reduction Reactions: Corresponding alcohols or amines.
Scientific Research Applications
3-(Chloromethyl)-1-(4-methylphenyl)-1h-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-(4-methylphenyl)-1h-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, thereby affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-phenyl-1h-pyrazole: Similar structure but lacks the 4-methyl group on the phenyl ring.
3-(Bromomethyl)-1-(4-methylphenyl)-1h-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-(Chloromethyl)-1-(4-chlorophenyl)-1h-pyrazole: Similar structure but with a 4-chlorophenyl group instead of a 4-methylphenyl group.
Uniqueness
3-(Chloromethyl)-1-(4-methylphenyl)-1h-pyrazole is unique due to the presence of both the chloromethyl and 4-methylphenyl groups. These functional groups confer specific chemical reactivity and biological activity, making it a valuable compound for various research applications. The combination of these groups can influence the compound’s solubility, stability, and interaction with other molecules, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-(chloromethyl)-1-(4-methylphenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-9-2-4-11(5-3-9)14-7-6-10(8-12)13-14/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCSMCLERXGOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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